Mrs 2219

Description

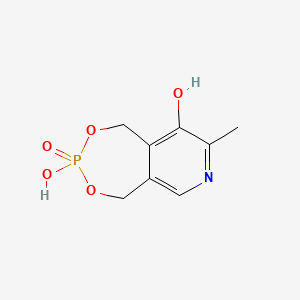

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJHODRYGNBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COP(=O)(OCC2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398248 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-47-0 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MRS2219, a Positive Allosteric Modulator of the P2X1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MRS2219, a selective positive allosteric modulator (PAM) of the P2X1 receptor. Initially misidentified in some contexts, MRS2219 is now understood to selectively enhance the activity of the P2X1 receptor, an ATP-gated ion channel, rather than acting as an antagonist at the P2Y13 receptor. This document details the molecular interactions, signaling pathways, and functional consequences of MRS2219's modulation of the P2X1 receptor. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction: Unraveling the True Target of MRS2219

MRS2219 is a synthetic compound that has been a subject of study in the field of purinergic signaling. While initial explorations may have led to some ambiguity regarding its primary molecular target, rigorous pharmacological investigation has definitively characterized MRS2219 as a selective positive allosteric modulator of the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. MRS2219 enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP), thereby amplifying downstream signaling events.

Mechanism of Action: Positive Allosteric Modulation of the P2X1 Receptor

The primary mechanism of action of MRS2219 is its function as a positive allosteric modulator of the P2X1 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (ATP), allosteric modulators bind to a distinct site on the receptor protein. This binding event induces a conformational change in the receptor that increases the affinity or efficacy of the endogenous agonist.

The potentiation of the P2X1 receptor by MRS2219 leads to an enhanced influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), through the channel pore upon ATP binding. This augmented ion flux results in a more pronounced depolarization of the cell membrane and a greater increase in intracellular calcium concentration, leading to amplified physiological responses in target cells.

Quantitative Data

The following table summarizes the available quantitative data for MRS2219's activity on the P2X1 receptor.

| Parameter | Species | Receptor | Value | Reference |

| EC₅₀ (Potentiation) | Rat | P2X1 | 5.9 µM |

Selectivity Profile:

MRS2219 has been shown to be selective for the P2X1 receptor. It is reported to be inactive as either an agonist or antagonist at the following receptors:

-

P2Y₁ (turkey erythrocytes)[1]

-

P2Y₂ (recombinant human)[1]

-

P2Y₄ (recombinant human)[1]

-

P2Y₆ (recombinant rat)[1]

-

Adenosine A₁ (rat)

-

Adenosine A₂A (rat)

-

Adenosine A₃ (human)

Furthermore, no enhancing or antagonistic properties were evident at recombinant rat P2X₂ and P2X₄ receptors.

Signaling Pathway

The binding of ATP to the P2X1 receptor triggers the opening of its intrinsic ion channel. MRS2219, as a positive allosteric modulator, enhances this process. The resulting influx of Na⁺ and Ca²⁺ initiates a cascade of intracellular events.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for P2X1 Receptor Potentiation

This protocol is designed to measure the potentiation of ATP-evoked currents through the P2X1 receptor by MRS2219 in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the P2X1 receptor

-

Nuclease-free water

-

Barth's solution

-

Recording solution (e.g., ND96)

-

ATP stock solution

-

MRS2219 stock solution (in DMSO)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Micropipettes

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat oocytes with collagenase to defolliculate.

-

Inject each oocyte with P2X1 receptor cRNA (e.g., 50 nL of 1 µg/µL).

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Measurement of Potentiation:

-

Apply a sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) to elicit a control current response.

-

Wash the oocyte with the recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with varying concentrations of MRS2219 for a defined period (e.g., 2 minutes).

-

Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the current response.

-

Wash the oocyte thoroughly with the recording solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of MRS2219.

-

Calculate the potentiation as the percentage increase in the current amplitude in the presence of MRS2219 compared to the control response.

-

Plot the percentage potentiation against the concentration of MRS2219 to determine the EC₅₀ of potentiation.

-

Calcium Influx Assay for P2X1 Receptor Potentiation

This protocol describes a method to measure the potentiation of ATP-induced calcium influx by MRS2219 in a cell line stably expressing the P2X1 receptor.

Materials:

-

HEK293 cells stably expressing the P2X1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

ATP stock solution

-

MRS2219 stock solution (in DMSO)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation:

-

Plate the P2X1-expressing cells in microplates and grow to confluence.

-

On the day of the assay, remove the culture medium.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Measurement of Potentiation:

-

Add varying concentrations of MRS2219 to the wells and incubate for a defined period (e.g., 10-20 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

-

Calculate the potentiation as the percentage increase in the fluorescence response in the presence of MRS2219 compared to the response with ATP alone.

-

Plot the percentage potentiation against the concentration of MRS2219 to determine the EC₅₀ of potentiation.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a P2X1 positive allosteric modulator like MRS2219.

Conclusion

MRS2219 is a valuable pharmacological tool for studying the function of the P2X1 receptor. Its mechanism of action as a selective positive allosteric modulator allows for the specific enhancement of P2X1-mediated signaling. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers to effectively utilize MRS2219 in their investigations of purinergic signaling and to explore the therapeutic potential of P2X1 receptor modulation. A clear understanding of its true molecular target and mechanism is paramount for the accurate interpretation of experimental results and the advancement of drug discovery efforts in this area.

References

Mrs2219 as a P2X1 Receptor Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mrs2219, a selective positive allosteric modulator (PAM) of the P2X1 receptor. The P2X1 receptor, an ATP-gated ion channel, is a significant therapeutic target implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission[1][2][3][4]. The development of selective modulators like Mrs2219 is crucial for dissecting the receptor's function and for the potential development of novel therapeutics[2]. This document outlines the pharmacological properties of Mrs2219, detailed experimental protocols for its characterization, and the underlying signaling pathways of the P2X1 receptor.

Core Concepts: P2X1 Receptor and Positive Allosteric Modulation

The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to the binding of extracellular adenosine triphosphate (ATP). This activation leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades. P2X1 receptors are characterized by their rapid activation and desensitization kinetics.

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site. This binding event induces a conformational change in the receptor that enhances the effect of the endogenous agonist, in this case, ATP. PAMs can increase the agonist's potency, efficacy, or both, offering a more nuanced approach to receptor modulation compared to direct agonists.

Quantitative Data on Mrs2219

Mrs2219 has been identified as a selective potentiator of ATP-evoked responses at the rat P2X1 receptor. The available quantitative data for Mrs2219's activity is summarized in the table below. It is important to note that while the potency of potentiation (EC50) has been determined, the maximal fold-increase or percentage of potentiation of the ATP-induced response is not extensively reported in the currently available literature.

| Parameter | Value | Species | Receptor Subtype(s) | Reference |

| EC50 of Potentiation | 5.9 ± 1.8 μM | Rat | P2X1 | |

| Selectivity | Inactive at P2X2, P2X3, P2X4, P2Y1, P2Y2, P2Y4, P2Y6, A1, A2A, and A3 receptors | Rat, Human | Various |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the P2X1 receptor signaling pathway, the mechanism of positive allosteric modulation by Mrs2219, and a general experimental workflow for characterizing such a compound.

Caption: P2X1 receptor signaling pathway initiated by ATP and modulated by Mrs2219.

Caption: Mechanism of positive allosteric modulation of the P2X1 receptor by Mrs2219.

Caption: Experimental workflow for the characterization of a P2X1 positive allosteric modulator.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2X1 receptor modulators. The following sections provide comprehensive protocols for key experiments.

Heterologous Expression of P2X1 Receptors in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells for the expression of P2X1 receptors, making them suitable for patch-clamp and calcium imaging assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding the P2X1 receptor

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

6-well plates and glass coverslips

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells into 6-well plates containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

In a sterile tube, dilute the P2X1 receptor plasmid DNA in Opti-MEM.

-

In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

-

Transfection:

-

Aspirate the culture medium from the HEK293 cells and wash once with PBS.

-

Add serum-free DMEM to each well.

-

Add the DNA-lipid complex solution dropwise to each well.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with complete culture medium (DMEM with 10% FBS).

-

Expression: Allow the P2X1 receptors to express for 24-48 hours before proceeding with functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of ATP-gated currents in P2X1-expressing HEK293 cells to assess the potentiating effect of Mrs2219.

Materials:

-

P2X1-expressing HEK293 cells on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).

-

ATP stock solution

-

Mrs2219 stock solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application:

-

Establish a stable baseline current.

-

Apply a sub-maximal concentration of ATP (e.g., EC10-EC20) to elicit a control inward current.

-

Wash out the ATP and allow the receptor to recover.

-

Pre-incubate the cell with Mrs2219 for a defined period (e.g., 1-2 minutes).

-

Co-apply the same sub-maximal concentration of ATP in the continued presence of Mrs2219 and record the potentiated current.

-

-

Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of Mrs2219. Calculate the percentage potentiation. To determine the EC50 of potentiation, repeat the experiment with a range of Mrs2219 concentrations and fit the data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for studying the effects of Mrs2219 on P2X1 receptors expressed in Xenopus laevis oocytes, which allows for robust and stable recordings.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the P2X1 receptor

-

Microinjection setup

-

TEVC setup with amplifier, voltage and current electrodes, and perfusion system

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

-

Electrode Filling Solution: 3 M KCl

-

ATP and Mrs2219 stock solutions

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes.

-

Inject each oocyte with P2X1 receptor cRNA.

-

Incubate the injected oocytes in ND96 solution for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrode Preparation: Fill both the voltage and current microelectrodes with 3 M KCl. The resistance should be between 0.5-2 MΩ.

-

Recording:

-

Place a single oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with both microelectrodes.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a sub-maximal concentration of ATP and record the control current.

-

After washout and recovery, perfuse the oocyte with Mrs2219 for a set duration.

-

Co-apply ATP and Mrs2219 and record the potentiated current.

-

Analyze the data as described for the patch-clamp experiments.

-

Calcium Imaging Assay

This high-throughput compatible assay measures changes in intracellular calcium concentration as a functional readout of P2X1 receptor activation and potentiation.

Materials:

-

P2X1-expressing HEK293 cells seeded in a 96-well black, clear-bottom plate

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

ATP and Mrs2219 stock solutions

-

Fluorescence plate reader with an automated injection system

Procedure:

-

Cell Seeding: Seed P2X1-expressing HEK293 cells into a 96-well plate and allow them to attach overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells, wash with HBSS, and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Incubation: Add Mrs2219 at various concentrations (or vehicle control) to the appropriate wells and incubate for a predetermined time.

-

Fluorescence Measurement:

-

Place the 96-well plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading (F₀) for several seconds.

-

Use the automated injector to add a sub-maximal concentration of ATP to each well.

-

Continue to record the fluorescence signal (F) over time to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F - F₀) or the fluorescence ratio (ΔF/F₀).

-

Determine the peak response for each well.

-

Calculate the percentage potentiation by Mrs2219 compared to the ATP response alone.

-

Generate a concentration-response curve for Mrs2219 to determine its EC50.

-

Conclusion

Mrs2219 serves as a valuable pharmacological tool for the study of P2X1 receptor function. Its selectivity and potentiating action allow for the fine-tuning of receptor activity, which is instrumental in both basic research and early-stage drug discovery. The experimental protocols detailed in this guide provide a robust framework for the characterization of Mrs2219 and other novel P2X1 receptor modulators. Further investigation into the precise binding site and the in vivo effects of Mrs2219 will be critical in fully elucidating its therapeutic potential.

References

- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Characterization of MRS2219: A Selective P2X1 Receptor Potentiator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MRS2219 is a synthetic organic molecule identified as a selective positive allosteric modulator (potentiator) of the P2X1 receptor, an ATP-gated ion channel. This document provides a comprehensive overview of the discovery, chemical properties, and pharmacological characterization of MRS2219. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its activity and selectivity, and a depiction of its role in the P2X1 receptor signaling pathway. This guide is intended to serve as a technical resource for researchers investigating purinergic signaling and developing novel therapeutics targeting the P2X1 receptor.

Introduction

Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a crucial role in a myriad of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling paradigm. Among the seven P2X subtypes, the P2X1 receptor is predominantly expressed on smooth muscle cells and platelets, where it is involved in processes such as vasoconstriction, male fertility, and thrombosis. The discovery of selective modulators for these receptors is of significant interest for both basic research and therapeutic development.

MRS2219, a pyridoxine cyclic phosphate derivative, emerged from medicinal chemistry efforts aimed at developing selective ligands for P2 receptors. Unlike antagonists that block receptor function, MRS2219 was found to selectively potentiate the response of the rat P2X1 receptor to ATP, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Chemical and Physical Properties

MRS2219 is a synthetic organic compound with the following characteristics:

| Property | Value |

| Chemical Name | 1,5-Dihydro-3-hydroxy-8-methyl[1][2][3]dioxaphosphepino[5,6-c]pyridin-9-ol-3-oxide |

| Molecular Formula | C₈H₁₀NO₅P |

| Molecular Weight | 231.14 g/mol |

| CAS Number | 14141-47-0 |

| Appearance | White solid |

| Purity | ≥98% (HPLC) |

Pharmacological Characterization

In Vitro Potency and Selectivity

The primary pharmacological effect of MRS2219 is the potentiation of ATP-evoked responses at the rat P2X1 receptor.

| Parameter | Value | Receptor/System |

| EC₅₀ (Potentiation) | 5.9 µM | Rat P2X1 Receptor |

| Selectivity | No significant effect | Rat P2X2, P2X3, P2X4 Receptors |

| Selectivity | Inactive | P2Y₁, P2Y₁₂, P2Y₁₃ Receptors |

Experimental Protocols

Synthesis of MRS2219 (Pyridoxine-α⁴,⁵-monophosphate cyclic phosphate)

The synthesis of MRS2219 involves the cyclization of pyridoxine. While the specific, detailed protocol from the original discovery is not publicly available, a representative synthesis can be outlined based on the synthesis of similar pyridoxal 5'-phosphate compounds. This generally involves the phosphorylation and subsequent cyclization of the pyridoxine precursor. A plausible synthetic route is as follows:

-

Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of pyridoxine, leaving the 4-hydroxymethyl and 5-hydroxyl groups free for phosphorylation.

-

Phosphorylation: React the partially protected pyridoxine with a phosphorylating agent, such as polyphosphoric acid, to introduce a phosphate group.

-

Cyclization: Induce intramolecular cyclization to form the dioxaphosphepino ring. This is typically achieved under specific temperature and pH conditions.

-

Deprotection and Purification: Remove the protecting groups and purify the final product using techniques like high-performance liquid chromatography (HPLC).

P2X1 Receptor Potentiation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol describes a standard method for characterizing the modulatory effects of compounds on ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the rat P2X1 receptor.

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a baseline current.

-

-

Measurement of Potentiation:

-

Apply a sub-maximal concentration of ATP (e.g., the EC₂₀ concentration) to elicit a baseline inward current.

-

Wash the oocyte with Ringer's solution until the current returns to baseline.

-

Pre-incubate the oocyte with MRS2219 at various concentrations for a defined period (e.g., 1-2 minutes).

-

Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the peak inward current.

-

The potentiation is calculated as the percentage increase in the ATP-evoked current in the presence of MRS2219 compared to the current evoked by ATP alone.

-

Construct a concentration-response curve to determine the EC₅₀ of MRS2219 for potentiation.

-

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X1 receptor activation and potentiation.

-

Cell Culture and Loading:

-

Use a cell line stably expressing the rat P2X1 receptor (e.g., HEK293 cells).

-

Plate the cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.

-

Add a sub-maximal concentration of ATP to the cells and record the change in fluorescence over time.

-

In separate wells, pre-incubate the cells with MRS2219 before the addition of ATP.

-

Measure the fluorescence change in the presence of both ATP and MRS2219.

-

-

Data Analysis:

-

The increase in fluorescence is proportional to the increase in intracellular calcium.

-

Calculate the potentiation of the calcium response by MRS2219.

-

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The increase in intracellular Ca²⁺ is a key initiating event for downstream signaling cascades. In many cell types, this leads to the activation of Protein Kinase C (PKC), which in turn can phosphorylate and activate other signaling molecules, such as Extracellular signal-Regulated Kinase (ERK). MRS2219, as a positive allosteric modulator, enhances the initial Ca²⁺ influx triggered by ATP, thereby amplifying the entire downstream signaling cascade.

Experimental Workflow for Characterization of MRS2219

The following diagram illustrates the logical flow of experiments to characterize a novel P2X1 receptor potentiator like MRS2219.

Conclusion

MRS2219 is a valuable pharmacological tool for the study of P2X1 receptor function. Its ability to selectively potentiate P2X1-mediated responses allows for the amplification of physiological signals transduced by this receptor, providing a unique approach to investigate its role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers working in the field of purinergic signaling and drug discovery, facilitating further exploration of the therapeutic potential of P2X1 receptor modulation.

References

In-Depth Technical Guide: Selectivity Profile of MRS2219 for P2X Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the selectivity profile of MRS2219 for the P2X family of ionotropic receptors. Contrary to potential misconceptions, MRS2219 is not a P2X receptor antagonist. Instead, it has been identified as a selective positive allosteric modulator (PAM), or potentiator, of ATP-evoked responses at the rat P2X1 receptor subtype.[1] This document synthesizes the available quantitative data, outlines detailed experimental protocols for characterizing such modulatory effects, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to P2X Receptors and MRS2219

P2X receptors are ATP-gated non-selective cation channels that are integral to a wide array of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[2][3] The seven mammalian P2X subunits (P2X1-7) can form both homomeric and heteromeric trimeric channels, each with distinct pharmacological properties.[3] The development of subtype-selective ligands is crucial for elucidating the specific roles of these receptor subtypes and for their potential as therapeutic targets.

MRS2219 is a pyridoxal phosphate derivative that has been characterized as a selective potentiator of the P2X1 receptor.[1] This positive allosteric modulation enhances the receptor's response to its endogenous agonist, ATP.

Quantitative Selectivity Profile of MRS2219

The primary pharmacological activity of MRS2219 is the potentiation of ATP-gated currents at the P2X1 receptor. The available quantitative data on the selectivity of MRS2219 is summarized in the table below. It is important to note that comprehensive screening data across all P2X receptor subtypes (P2X2-P2X7) is not extensively reported in the public domain. The selectivity of MRS2219 is therefore primarily defined by its potent activity at P2X1.

| Receptor Subtype | Species | Activity Type | Parameter | Value | Reference |

| P2X1 | Rat | Potentiator | EC₅₀ | 5.9 µM | Tocris Bioscience |

-

EC₅₀ (Half Maximal Effective Concentration): The concentration of MRS2219 that produces 50% of the maximal potentiation of the ATP-evoked response.

Experimental Protocols

The characterization of a compound's modulatory effect on P2X receptors can be achieved through various electrophysiological and cell-based functional assays. Below are detailed methodologies representative of those used to determine the potentiation activity and selectivity of compounds like MRS2219.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the properties of ion channels and their modulation by pharmacological agents.

Objective: To measure the potentiation of ATP-induced currents by MRS2219 at a specific P2X receptor subtype expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Microinject the oocytes with cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1).

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.3).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte membrane potential at a holding potential of -60 mV using a suitable amplifier.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline current in response to a submaximal concentration of ATP (e.g., the EC₁₀-EC₂₀ concentration). This is crucial for observing potentiation.

-

Co-apply the same concentration of ATP with varying concentrations of MRS2219.

-

Record the peak amplitude of the inward current elicited by each application.

-

Calculate the potentiation as the percentage increase in current amplitude in the presence of MRS2219 compared to ATP alone.

-

To determine the EC₅₀ of potentiation, plot the percentage potentiation against the logarithm of the MRS2219 concentration and fit the data with a sigmoidal dose-response curve.

-

-

Selectivity Screening:

-

Repeat the protocol for oocytes expressing other P2X receptor subtypes (P2X2, P2X3, P2X4, etc.) to assess the selectivity of MRS2219.

-

Calcium Imaging in Recombinant Cell Lines

This high-throughput method measures changes in intracellular calcium ([Ca²⁺]i) as a downstream indicator of P2X receptor activation and modulation.

Objective: To determine the effect of MRS2219 on ATP-induced calcium influx through P2X receptors expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transiently or stably transfect the cells with a plasmid encoding the P2X receptor subtype of interest.

-

-

Fluorescent Dye Loading:

-

Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Use a fluorescence plate reader or a fluorescence microscope to measure baseline fluorescence.

-

Add MRS2219 at various concentrations and incubate for a short period.

-

Stimulate the cells with a submaximal concentration of ATP (EC₁₀-EC₂₀).

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

-

Calculate the potentiation as the percentage increase in the fluorescence signal in the presence of MRS2219 compared to ATP alone.

-

Determine the EC₅₀ for potentiation by plotting the response against the logarithm of the MRS2219 concentration.

-

Mandatory Visualizations

P2X Receptor Signaling Pathway

Caption: P2X1 receptor activation by ATP and potentiation by MRS2219.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the selectivity profile of a P2X receptor modulator.

References

- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pathophysiological Role of Purinergic P2X Receptors in Digestive System Diseases [frontiersin.org]

Exploring the Role of P2X1 Receptors with the Positive Allosteric Modulator MRS2219: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X1 receptor and the utility of MRS2219 as a selective positive allosteric modulator (PAM) to investigate its function. P2X1 receptors are ATP-gated ion channels crucial in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2219 offers a valuable pharmacological tool to probe the intricate mechanisms governed by these receptors.

Core Concepts: P2X1 Receptors and MRS2219

P2X1 receptors are members of the P2X family of ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP).[1][2] As non-selective cation channels, their activation leads to the influx of Na⁺ and Ca²⁺, triggering downstream signaling cascades.[3] A hallmark of P2X1 receptors is their rapid activation and desensitization, which can complicate in vitro studies.[3][4]

MRS2219 is a selective positive allosteric modulator of the P2X1 receptor. It potentiates the response of the receptor to its endogenous agonist, ATP. This potentiation is achieved without directly activating the receptor itself, making it a valuable tool to amplify and study P2X1-mediated signaling.

Quantitative Data on MRS2219

The primary quantitative measure of MRS2219's activity is its potency in potentiating ATP-evoked responses at the P2X1 receptor.

| Parameter | Value | Species/System | Reference |

| EC₅₀ for Potentiation | 5.9 ± 1.8 µM | Rat P2X1 receptors expressed in Xenopus oocytes |

This table summarizes the concentration of MRS2219 required to achieve half-maximal potentiation of the ATP-induced response in a specific experimental system. Further research is needed to quantify the fold-potentiation of ATP's EC₅₀ and the effect on the maximal response in various cell types and functional assays.

Key Signaling Pathways of P2X1 Receptors

Activation of P2X1 receptors initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium concentration ([Ca²⁺]i) is a central node in P2X1 signaling, leading to various cellular responses.

References

- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X1 | P2X receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Role of MRS2219 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and intricate cell-to-cell communication system mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathological processes. Central to this signaling paradigm are the purinergic receptors, broadly classified into P1 receptors for adenosine and P2 receptors for ATP and other nucleotides. The P2 receptor family is further subdivided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels. Understanding the function and modulation of these receptors is paramount for the development of novel therapeutics targeting a wide range of conditions, including thrombosis, inflammation, pain, and neurodegenerative diseases.

This technical guide focuses on MRS2219 , a key pharmacological tool for elucidating the function of a specific purinergic receptor subtype. Contrary to some initial classifications, MRS2219 is not an antagonist but a selective positive allosteric modulator (potentiator) of the P2X1 receptor . This document provides an in-depth overview of MRS2219, its mechanism of action, experimental protocols for its use, and its application in understanding P2X1 receptor-mediated signaling pathways.

MRS2219: A Selective Potentiator of the P2X1 Receptor

MRS2219 is a pyridoxine cyclic phosphate derivative that enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP). The P2X1 receptor is a ligand-gated ion channel that, upon activation by ATP, rapidly opens to allow the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and initiates a cascade of downstream cellular events.

The potentiation of P2X1 receptor activity by MRS2219 is characterized by an increase in the amplitude of the ATP-evoked response. This effect is allosteric, meaning that MRS2219 binds to a site on the receptor that is distinct from the ATP binding site. This interaction leads to a conformational change in the receptor that enhances its sensitivity to ATP.

Quantitative Data for MRS2219

The following table summarizes the key quantitative data for MRS2219's effect on the P2X1 receptor. This information is crucial for designing and interpreting experiments.

| Parameter | Value | Species/Cell System | Reference |

| EC₅₀ (Potentiation) | 5.9 µM | Rat P2X1 receptors expressed in Xenopus laevis oocytes | [1] |

Note: The EC₅₀ value represents the concentration of MRS2219 that produces 50% of its maximal potentiating effect on the ATP-evoked response. Further research is needed to quantify the fold-potentiation at various concentrations and the effect of MRS2219 on the EC₅₀ of ATP.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the potentiating effect of MRS2219 on P2X1 receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the primary technique used to characterize the electrophysiological properties of ion channels like the P2X1 receptor and the modulatory effects of compounds like MRS2219.

Objective: To measure the potentiation of ATP-gated currents in P2X1-expressing oocytes by MRS2219.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the rat P2X1 receptor

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Perfusion system

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

-

ATP stock solution

-

MRS2219 stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with cRNA encoding the rat P2X1 receptor and incubate for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a P2X1-expressing oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a sub-maximal concentration of ATP (e.g., the EC₂₀ concentration) to elicit a control inward current. The rapid desensitization of the P2X1 receptor necessitates a fast perfusion system.

-

Wash the oocyte with the recording solution until the current returns to baseline.

-

Pre-apply MRS2219 at the desired concentration for a defined period (e.g., 1-2 minutes).

-

Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the potentiated inward current.

-

Repeat the ATP application after washing out MRS2219 to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked currents in the absence and presence of MRS2219.

-

Calculate the percentage potentiation for each concentration of MRS2219.

-

Construct a dose-response curve by plotting the percentage potentiation against the logarithm of the MRS2219 concentration to determine the EC₅₀ value.

-

Experimental workflow for TEVC.

Calcium Imaging Assay

This technique allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X1 receptor activation and its modulation by MRS2219.

Objective: To visualize and quantify the potentiation of ATP-induced calcium influx by MRS2219 in cells expressing the P2X1 receptor.

Materials:

-

HEK293 or other suitable mammalian cell line

-

Expression vector containing the P2X1 receptor cDNA

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscope or a plate reader with fluorescence detection capabilities

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

ATP stock solution

-

MRS2219 stock solution

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate media.

-

Transfect the cells with the P2X1 receptor expression vector and allow for expression (typically 24-48 hours).

-

-

Cell Loading with Calcium Dye:

-

Wash the cells with the physiological salt solution.

-

Incubate the cells with the calcium-sensitive dye in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells to remove the excess dye.

-

-

Fluorescence Measurement:

-

Place the cells on the microscope stage or in the plate reader.

-

Establish a baseline fluorescence reading.

-

Apply a sub-maximal concentration of ATP and record the change in fluorescence intensity, which corresponds to an increase in [Ca²⁺]i.

-

After the signal returns to baseline, pre-incubate the cells with MRS2219 for a few minutes.

-

Stimulate the cells again with the same concentration of ATP in the presence of MRS2219 and record the potentiated fluorescence signal.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

-

Compare the peak response to ATP in the absence and presence of MRS2219 to determine the degree of potentiation.

-

Generate dose-response curves for MRS2219's potentiating effect.

-

Workflow for Calcium Imaging Assay.

P2X1 Receptor Signaling Pathway and Modulation by MRS2219

The activation of the P2X1 receptor by ATP and its potentiation by MRS2219 initiates a well-defined signaling cascade.

-

ATP Binding and Channel Opening: Extracellular ATP binds to the orthosteric site on the P2X1 receptor, causing a rapid conformational change that opens the ion channel.

-

Cation Influx: The open channel allows the influx of Na⁺ and Ca²⁺ down their electrochemical gradients.

-

Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane.

-

Downstream Effects: The increase in intracellular Ca²⁺ acts as a second messenger, triggering various cellular responses, including:

-

Smooth Muscle Contraction: In smooth muscle cells, the Ca²⁺ influx activates calmodulin and myosin light chain kinase, leading to muscle contraction.

-

Platelet Aggregation: In platelets, the rise in Ca²⁺ contributes to shape change and aggregation.

-

Neurotransmitter Release: In some neurons, P2X1 activation can modulate neurotransmitter release.

-

MRS2219's Role: MRS2219, by binding to an allosteric site, enhances the opening of the P2X1 channel in response to ATP. This leads to a greater influx of cations and a more robust downstream signaling response for a given concentration of ATP.

P2X1 signaling and MRS2219 modulation.

Conclusion

MRS2219 is an invaluable tool for researchers studying purinergic signaling. Its selective potentiation of the P2X1 receptor allows for the precise investigation of this receptor's role in various physiological and pathophysiological contexts. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will empower researchers to effectively utilize MRS2219 in their studies, ultimately contributing to a deeper understanding of P2X1 receptor function and the development of novel therapeutic strategies. The continued exploration of the quantitative effects of MRS2219 will further refine its application as a precise pharmacological probe.

References

Foundational Research on Mrs 2219 and P2X1 Receptor Function: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of the P2X1 receptor and its modulation by compounds such as Mrs 2219. This document provides a comprehensive overview of the foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to P2X1 Receptor Function

The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] As a member of the P2X family of purinergic receptors, it forms a trimeric structure that, upon ATP binding, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[1][3][4] This rapid influx of positive ions leads to membrane depolarization and initiates a cascade of downstream signaling events.

P2X1 receptors are prominently expressed on platelets and smooth muscle cells, playing a crucial role in a variety of physiological processes. In platelets, P2X1 receptor activation contributes to shape change, granule secretion, and amplification of aggregation responses initiated by other agonists like collagen and thrombin, particularly under conditions of high shear stress. This makes the P2X1 receptor a significant contributor to hemostasis and thrombosis. In smooth muscle, these receptors are involved in mediating contraction. The rapid desensitization of P2X1 receptors is a key characteristic, limiting the duration of the response to ATP.

This compound: A Modulator of P2X1 Function

This compound, a pyridoxine cyclic phosphate derivative, has been identified as a selective potentiator of ATP-evoked responses at rat P2X1 receptors. Unlike antagonists that block receptor activity, this compound enhances the response of the P2X1 receptor to its natural ligand, ATP. This property makes it a valuable pharmacological tool for investigating the nuanced roles of P2X1 receptor activation in various cellular and physiological contexts.

Quantitative Data on P2X1 Receptor Modulators

The following table summarizes key quantitative data for this compound and other notable P2X1 receptor modulators, providing a comparative overview of their potency and activity.

| Compound | Action on P2X1 | Species | Potency (EC₅₀ / IC₅₀) | Reference |

| This compound | Potentiator | Rat | EC₅₀ = 5.9 µM | |

| α,β-methylene ATP | Agonist | Human | - | |

| β,γ-methylene-ATP | Agonist | Human | IC₅₀ = 0.08 µM (antiproliferative) | |

| NF449 | Antagonist | Human | IC₅₀ ≈ 1 nM | |

| NF449 | Antagonist | Rat | Sub-nanomolar | |

| NF279 | Antagonist | Human | IC₅₀ = 0.88 µM (HIV-1 inhibition) | |

| MRS2159 | Antagonist | Human | - | |

| Suramin | Antagonist | Human | - | |

| PPADS | Antagonist | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline key experimental protocols used to characterize P2X1 receptor function and the effects of modulators like this compound.

Electrophysiological Recording of P2X1 Receptor Currents

Objective: To measure the ion channel activity of P2X1 receptors in response to ATP and the modulatory effects of compounds like this compound.

Methods:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (voltage and current). The membrane potential is clamped at a holding potential of -60 mV.

-

Ligand Application: ATP is applied to activate the P2X1 receptors, and the resulting inward current is recorded. To study modulators, the compound of interest (e.g., this compound) is pre-applied before co-application with ATP.

-

Data Analysis: The peak inward current is measured and analyzed to determine agonist potency (EC₅₀) or antagonist/potentiator effects.

-

-

Whole-Cell Patch Clamp in Mammalian Cells:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid containing the cDNA for the P2X1 receptor.

-

Recording Setup: A coverslip with transfected cells is placed in a recording chamber on an inverted microscope.

-

Pipette and Solutions: A glass micropipette with a resistance of 3-5 MΩ is filled with an internal solution. The recording chamber is perfused with an external solution.

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Recording: The cell membrane is ruptured to achieve the whole-cell configuration. The membrane potential is clamped, and baseline current is recorded. ATP is then applied to elicit P2X1 receptor currents.

-

Data Analysis: The current responses are recorded and analyzed to characterize the effects of agonists, antagonists, or potentiators.

-

Platelet Aggregation Assays

Objective: To assess the functional consequence of P2X1 receptor modulation on platelet aggregation.

Method:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human donors or animal models into an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.

-

Aggregometry: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure:

-

A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

The P2X1 modulator (e.g., this compound or a P2X1 antagonist) is added to the PRP and incubated for a specified time.

-

A sub-threshold concentration of a primary platelet agonist (e.g., collagen, thrombin, or a PAR agonist) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum aggregation percentage and the slope of the aggregation curve are calculated to quantify the effect of the P2X1 modulator on platelet function.

Visualizing P2X1 Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in P2X1 receptor research.

Caption: P2X1 receptor signaling pathway illustrating ATP activation, ion influx, and potentiation by this compound.

References

The P2Y13 Receptor Antagonist MRS 2219: A Conceptual Guide for Preliminary Studies on Native Tissues

Disclaimer: This technical guide is a conceptual framework designed for researchers, scientists, and drug development professionals interested in initiating preliminary studies with the P2Y13 receptor antagonist, MRS 2219, on native tissues. Due to a notable scarcity of published primary research specifically detailing the effects of this compound on such tissues, the quantitative data, experimental protocols, and signaling pathways presented herein are illustrative. They are based on the presumed pharmacological action of a selective P2Y13 receptor antagonist and established methodologies for studying purinergic signaling in native tissues. Researchers should validate these conceptual protocols and expect to establish specific experimental conditions and quantitative outcomes through their own investigations.

Introduction to this compound and the P2Y13 Receptor

This compound, chemically known as (N)-methanocarba-N6-methyl-2-chloro-2'-deoxyadenosine-3',5'-bisphosphate, is recognized as a potent and selective antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). It is expressed in various tissues, including the spleen, brain, liver, and adipose tissue, and has been implicated in several physiological processes such as HDL endocytosis, platelet function, and neuronal activity. The study of this compound on native tissues is crucial for elucidating the physiological roles of the P2Y13 receptor and for assessing the therapeutic potential of its antagonism.

Potential Effects of this compound on Native Tissues: A Quantitative Overview

The following tables summarize hypothetical quantitative data that could be generated from preliminary studies with this compound on various native tissues. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Inhibitory Potency of this compound on ADP-Induced Platelet Aggregation

| Agonist | Native Tissue | Parameter | Hypothetical Value |

| ADP | Human Platelet-Rich Plasma | IC50 (nM) | 50 - 200 |

| 2-MeSADP | Washed Human Platelets | pA2 | 7.5 - 8.5 |

Table 2: Conceptual Effects of this compound on Vascular Smooth Muscle Tone

| Tissue Preparation | Pre-contraction Agent | This compound Effect | Hypothetical EC50 (µM) |

| Isolated Rat Aortic Rings | Phenylephrine (1 µM) | Relaxation | 1 - 10 |

| Porcine Coronary Artery | U46619 (100 nM) | Relaxation | 0.5 - 5 |

Table 3: Illustrative Impact of this compound on Endothelial Function

| Native Tissue | Measured Parameter | Effect of this compound | Hypothetical % Change |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitric Oxide (NO) Production | Increase | 20 - 50% |

| Mouse Aortic Endothelial Cells | Endothelial-dependent relaxation | Potentiation | 15 - 40% |

Experimental Protocols for Studying this compound on Native Tissues

The following are detailed, yet conceptual, methodologies for key experiments to assess the effects of this compound on native tissues.

Platelet Aggregation Studies

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (in DMSO or appropriate vehicle).

-

ADP solution.

-

Light transmission aggregometer.

Protocol:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission for at least 5 minutes.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.

Isolated Vascular Smooth Muscle Studies (Organ Bath)

Objective: To evaluate the effect of this compound on vascular smooth muscle tone.

Materials:

-

Isolated segments of rat aorta or other suitable arteries.

-

Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Isolated organ bath system with force transducers.

-

Phenylephrine or other vasoconstrictor agents.

-

This compound stock solution.

Protocol:

-

Mount aortic rings (2-3 mm in length) in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes, with periodic washing.

-

Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine).

-

Once a plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and generate a concentration-response curve to determine the EC50.

Endothelial Cell Nitric Oxide (NO) Production Assay

Objective: To assess the effect of this compound on NO production in endothelial cells.

Materials:

-

Primary cultured endothelial cells (e.g., HUVECs).

-

Cell culture medium.

-

DAF-FM diacetate (NO-sensitive fluorescent dye).

-

This compound stock solution.

-

Fluorescence microscope or plate reader.

Protocol:

-

Culture endothelial cells to confluence in appropriate culture plates.

-

Load the cells with DAF-FM diacetate according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration.

-

Measure the fluorescence intensity, which is proportional to the amount of NO produced.

-

Analyze the data to determine the effect of this compound on NO production.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of the P2Y13 receptor and a typical experimental workflow for studying this compound.

In Vitro Characterization of MRS2219 Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of MRS2219, a positive allosteric modulator of the P2X1 receptor. It includes a summary of its quantitative effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Principles of MRS2219 Action

MRS2219 is a selective potentiator of ATP-evoked responses at rat P2X1 receptors.[1] It acts as a positive allosteric modulator, enhancing the receptor's response to its endogenous agonist, ATP.[2] The potentiation by MRS2219 has been characterized with an EC50 value of 5.9 μM.[1][3] This modulation is selective, as MRS2219 has been shown to be inactive at several other purinergic receptors, including P2Y1, P2Y2, P2Y4, and P2Y6, as well as adenosine A1, A2A, and A3 receptors at concentrations up to 100 μM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the in vitro effects of MRS2219.

| Parameter | Value | Receptor | Species | Reference |

| EC50 for Potentiation | 5.9 ± 1.8 μM | P2X1 | Rat |

| Receptor Subtype | Effect of MRS2219 (at 100 μM) | Reference |

| P2Y1 | Inactive (agonist or antagonist) | |

| P2Y2 | Inactive (agonist or antagonist) | |

| P2Y4 | Inactive (agonist or antagonist) | |

| P2Y6 | Inactive (agonist or antagonist) | |

| Adenosine A1 | No measurable affinity | |

| Adenosine A2A | No measurable affinity | |

| Adenosine A3 | No measurable affinity |

Experimental Protocols

Detailed methodologies for characterizing the effects of MRS2219 are provided below. These protocols are designed to be adapted for specific laboratory conditions.

Electrophysiological Measurement of P2X1 Receptor Potentiation

This protocol details the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to quantify the potentiation of ATP-evoked currents by MRS2219.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the P2X1 receptor

-

MRS2219

-

Adenosine triphosphate (ATP)

-

Collagenase solution

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 10 mM HEPES, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, pH 7.5)

-

Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

-

Microinjection and TEVC setup

Procedure:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor and incubate for 2-4 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two electrodes and clamp the membrane potential at -60 mV.

-

Establish a stable baseline current.

-

Apply a submaximal concentration of ATP (e.g., EC10-EC20) to elicit a control inward current.

-

Wash out the ATP and allow the current to return to baseline.

-

Pre-incubate the oocyte with varying concentrations of MRS2219 for a defined period (e.g., 1-5 minutes).

-

Co-apply the same submaximal concentration of ATP with MRS2219 and record the potentiated inward current.

-

Wash out both compounds.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of MRS2219.

-

Calculate the percentage potentiation for each concentration of MRS2219.

-

To determine the effect on ATP potency, generate ATP concentration-response curves in the absence and presence of a fixed concentration of MRS2219 and compare the EC50 values.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the potentiation of ATP-induced intracellular calcium increase by MRS2219 in a cell line expressing the P2X1 receptor.

Materials:

-

HEK293 or other suitable cells stably or transiently expressing the P2X1 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

MRS2219

-

Adenosine triphosphate (ATP)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed the P2X1-expressing cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay Performance:

-

Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of MRS2219 to the wells and incubate for a short period.

-

Inject a submaximal concentration of ATP and immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage potentiation of the ATP-induced calcium response by MRS2219.

-

Generate concentration-response curves for MRS2219 to determine its EC50 for potentiation.

-

Signaling Pathways and Visualizations

Activation of the P2X1 receptor, a ligand-gated ion channel, by ATP leads to the influx of extracellular cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration is a key initiating event for downstream signaling cascades. This influx can lead to various cellular responses, including smooth muscle contraction and platelet aggregation. The potentiation by MRS2219 enhances this initial Ca2+ signal. One of the potential downstream pathways activated by P2X1 receptor-mediated calcium entry is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

References

Methodological & Application

Application Notes and Protocols for Calcium Imaging Assays Using Mrs 2219

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mrs 2219 is a valuable pharmacological tool for studying the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a selective positive allosteric modulator, this compound potentiates the response of the P2X1 receptor to ATP, making it an excellent compound for investigating the physiological and pathological roles of this receptor.[1][2] Calcium imaging assays are a powerful method to study the function of ion channels like the P2X1 receptor, which is permeable to cations including Ca²⁺.[3] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in calcium imaging assays to study P2X1 receptor activity.

The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to ATP binding, leading to the influx of Na⁺ and Ca²⁺.[3][4] This influx of cations depolarizes the cell membrane and directly increases the intracellular calcium concentration ([Ca²⁺]i). The resulting elevation in [Ca²⁺]i can trigger a variety of downstream cellular responses. In some cell types, this initial calcium influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP initiates a rapid influx of extracellular calcium, which serves as a critical second messenger in cellular signaling. This can be potentiated by this compound. The subsequent increase in cytosolic calcium can then activate a cascade of downstream signaling events.

References

Application Notes and Protocols for Studying Platelet Aggregation with MRS P2Y Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing MRS compounds, a class of potent and selective P2Y receptor antagonists, in the study of platelet aggregation. Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation, exerting its effects through two G-protein coupled receptors: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, reversible aggregation through an increase in intracellular calcium.[1][3][4] The P2Y12 receptor, coupled to Gi, is responsible for sustained aggregation and secretion. Selective antagonists for these receptors are invaluable tools for dissecting the signaling pathways of platelet activation and for the development of novel antiplatelet therapies.

This guide focuses on MRS2179, a well-characterized P2Y1 receptor antagonist, and related MRS compounds, providing the necessary information to design and execute robust in vitro platelet aggregation assays.

Mechanism of Action of MRS P2Y1 Receptor Antagonists

MRS2179 and its analogs are competitive antagonists of the P2Y1 receptor. By binding to the P2Y1 receptor, these compounds prevent ADP from initiating the downstream signaling cascade that leads to platelet shape change and the initial phase of aggregation. Specifically, MRS2179 has been shown to inhibit ADP-induced increases in intracellular Ca2+ without affecting the P2Y12-mediated inhibition of adenylyl cyclase. This selectivity makes MRS compounds excellent tools for isolating the P2Y1-mediated component of platelet activation. Recent studies have also suggested that MRS2179 acts as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor.

Quantitative Data: Potency of MRS Compounds

The following table summarizes the inhibitory potency of various MRS compounds on ADP-induced platelet aggregation. This data is essential for selecting the appropriate antagonist and concentration range for your experiments.

| Compound | Target Receptor | Agonist Used | IC50 / pIC50 | Species | Reference |

| MRS2179 | P2Y1 | ADP | pIC50: 5.51 ± 0.17 | Human | |

| 2MeSADP | pIC50: 5.34 ± 0.12 | Dog | |||

| 2MeSADP | pIC50: 5.34 ± 0.24 | Cat | |||

| MRS2500 | P2Y1 | ADP (10 µM) | IC50: 0.95 nM | Human | |

| MRS2298 | P2Y1 | ADP (10 µM) | IC50: 62.8 nM | Human | |

| MRS2496 | P2Y1 | ADP (10 µM) | IC50: 1.5 µM | Human |

Note: An effective concentration of 20µM MRS2179 has been shown to completely inhibit or enhance disaggregation in ADP-induced human platelet aggregation.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

High-quality platelet preparation is critical for reliable aggregation studies.

Materials:

-

Whole blood from healthy, medication-free donors.

-

Anticoagulant: 3.2% or 3.8% sodium citrate.

-

Phosphate-buffered saline (PBS).

-

Prostaglandin I2 (PGI2) or apyrase (optional, to prevent premature platelet activation).

-

Bovine serum albumin (BSA).

-

Tyrode's buffer.

Procedure for Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a new tube.

-

The remaining packed red and white blood cells can be centrifuged at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.

Procedure for Washed Platelets:

-

To the collected PRP, add an anti-platelet agent like PGI2 (final concentration ~1 µM) to prevent activation during washing steps.

-

Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer with BSA and PGI2).

-